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Compound of Interest

Compound Name: 4-0Oxo0-2,4-diphenylbutanenitrile

Cat. No.: B1295096

An In-depth Technical Guide to 4-Oxo0-2,4-diphenylbutanenitrile (CAS 6268-00-4)

Abstract

This technical guide provides a comprehensive overview of 4-Oxo0-2,4-diphenylbutanenitrile
(CAS No. 6268-00-4), a pivotal difunctional intermediate in modern organic synthesis. The
document delves into its structural characteristics, established and emerging synthetic
methodologies, robust analytical validation protocols, and its significant applications,
particularly in the synthesis of complex, biologically active heterocyclic systems. Designed for
researchers, chemists, and drug development professionals, this guide synthesizes field-
proven insights with established scientific principles to offer a practical and in-depth resource
for leveraging this versatile chemical building block.

Introduction and Significance

4-0x0-2,4-diphenylbutanenitrile is an organic compound featuring a four-carbon backbone
functionalized with a ketone at the 4-position, a nitrile group at the 2-position, and phenyl
substituents at both the 2- and 4-positions.[1] Its molecular formula is C16H13NO, and it has a
molecular weight of approximately 235.28 g/mol .[1] The strategic placement of both a ketone
and a nitrile functional group grants the molecule multiple reactive sites. This unique
architecture makes it a highly valuable precursor in synthetic organic chemistry for constructing
more complex molecular frameworks.[1]
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Its primary significance lies in its role as an intermediate for the synthesis of nitrogen-containing
heterocycles, such as pyridazine derivatives, which are a class of compounds known for their
diverse biological activities.[1][2] Researchers have successfully utilized this compound and its
derivatives as key starting materials for producing pyrrolones, indoles, and pyridazinoindoles,
some of which have shown potential as inhibitors of Mycobacterium tuberculosis.[3]

Physicochemical and Structural Properties

At room temperature, 4-Oxo-2,4-diphenylbutanenitrile exists as a colorless to white
crystalline solid.[1] Due to its stability, it is typically stored at 4°C under dry conditions.[4]

Property Value Source
CAS Number 6268-00-4 [3][4]
Molecular Formula C16H13NO [1112]
Molecular Weight 235.28 g/mol [1][3]
IUPAC Name 4-ox0-2,4-diphenylbutanenitrile  [1]
Appearance Co!orless to white crystalline 1]

solid
Storage Temperature 4°C
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Crystallographic and Conformational Analysis

X-ray crystallography studies have provided definitive insights into the three-dimensional
structure of 4-Oxo0-2,4-diphenylbutanenitrile. The molecule adopts a notably twisted
conformation.[1][2][5] The dihedral angle between the two terminal phenyl rings is
approximately 68.40°, a significant deviation from planarity that influences its crystal packing
and intermolecular interactions.[1][2][5] This twisted geometry is a key structural feature that
may affect its reactivity and interactions with biological targets or other molecules in solution.[1]
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In the crystalline state, the packing is stabilized by a network of weak intermolecular forces,
specifically carbon-hydrogen to oxygen (C—H---O) and carbon-hydrogen to nitrogen (C—H---
N) interactions, which assemble the molecules into supramolecular layers.[2][5]

Crystal Data Parameter Value Source
Crystal system Monoclinic [2][5]
Space group P21/c [5]

a 14.2158 (3) A [2][5]

b 8.9244 (2) A [2][5]

C 9.7553 (2) A [2][5]

B 99.217 (2)° [21[5]
Volume (V) 1221.65 (5) A3 [2][5]

z 4 [2](5]

Synthesis Methodologies

The synthesis of 4-Oxo0-2,4-diphenylbutanenitrile is most commonly achieved via a 1,4-
conjugate addition (Michael addition) of a cyanide nucleophile to an a,3-unsaturated ketone,
specifically (E)-chalcone (also known as benzalacetophenone). Several variations of this core
reaction have been developed to optimize yield and reaction conditions.

Primary Synthetic Route: Hydrocyanation of (E)-
Chalcone
This approach involves the addition of a cyanide source across the carbon-carbon double bond

of chalcone. The choice of cyanide reagent and catalyst dictates the specific protocol.

e Using Acetone Cyanohydrin: A stable and less hazardous source of cyanide, acetone
cyanohydrin, can be used in the presence of a base.

¢ Using Trimethylsilyl Cyanide (TMSCN): This method often employs a catalyst, such as 4-
(triphenylphosphonio)phenolate, to facilitate the addition.[1]
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o Using Metal Cyanides with COz: A metal-free approach utilizes carbon dioxide to promote
the conjugate addition of simple ammonium or metal cyanides. In this system, COz is
proposed to act as a dual Lewis and Brgnsted acid catalyst, which is essential for achieving
high selectivity.[3]

Reactants Reaction Conditions
(E)-Chalcone Cyanide Source Base or Catalyst Solvent
(e.g., Acetone Cyanohydrin, KCN, TMSCN) (e.g., Na2C0O3, CO2) (e.g., Ethanol)
l Facilitates

Click to download full resolution via product page

Caption: General workflow for the synthesis via Michael Addition.

Detailed Experimental Protocol: Synthesis from
Benzalacetophenone

This protocol is adapted from established literature procedures and represents a reliable
method for laboratory-scale synthesis.[5]

Materials:

» Benzalacetophenone ((E)-chalcone)
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Acetone cyanohydrin
10% aqueous Sodium Carbonate (Naz2COs)
Ethanol (EtOH)

Methanol (MeOH)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
benzalacetophenone (0.015 mol) in ethanol (50 mL).

Addition of Reagents: To the stirred solution, add acetone cyanohydrin (0.045 mol) followed
by 10% aqueous sodium carbonate (1.5 mL, containing 0.0015 mol NazCO3).

o Causality Note: Sodium carbonate acts as a base to generate the cyanide anion (CN-)
from acetone cyanohydrin, which then serves as the active nucleophile for the Michael
addition. Ethanol is an effective solvent for both the starting material and the intermediate

enolate.

Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4 hours.
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

Work-up and Isolation: After cooling the reaction mixture to room temperature, the product
will typically precipitate out of the solution.

Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product
from methanol to yield pure 4-Oxo-2,4-diphenylbutanenitrile.

o Self-Validation: The purity of the final product should be confirmed by melting point
analysis and the analytical techniques described in the following section. A sharp melting
point close to the literature value indicates high purity.

Analytical Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure and

purity of the synthesized 4-Oxo0-2,4-diphenylbutanenitrile.
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Analytical Validation

Synthesis Output Purification [ Purity Assessment
H

= Soid PLC, TLC, Melting Point)
Purified Soli
Crude Product (Recrystallization) [

~Validated Compound

Click to download full resolution via product page
Caption: A typical workflow for analytical validation.

» X-Ray Crystallography: As detailed in Section 2.1, single-crystal X-ray diffraction provides
absolute confirmation of the molecular structure and stereochemistry.[2][5]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show complex multiplets in the
aromatic region (& 7.0-8.0 ppm) corresponding to the two phenyl rings. The aliphatic
protons of the butane backbone would appear as a characteristic pattern of multiplets in
the upfield region.

o 13C NMR: The carbon NMR spectrum should display distinct signals for the nitrile carbon
(C=N), the ketone carbonyl carbon (C=0), and the various aromatic and aliphatic carbons.

« Infrared (IR) Spectroscopy: Key diagnostic peaks include a sharp, strong absorption band
around 2240-2260 cm™1 for the nitrile (C=N) stretch and a strong absorption band around
1680-1700 cm™! for the ketone (C=0) stretch.

e Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the
compound (235.28 g/mol ). High-resolution mass spectrometry (HRMS) can provide the
exact mass, further confirming the elemental composition.[1] Computational studies have
also predicted collision cross-section (CCS) values for various adducts of the molecule,
which can be useful in ion mobility-mass spectrometry analysis.[1]
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e Chromatography:

o Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction
progress and assessing purity. For example, on silica gel plates with an eluent of 4:1
hexanes/EtOAc, the compound exhibits a specific Rf value.[6]

o High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the
purity of the compound. Commercial suppliers often provide HPLC data to certify product
quality.[4]

Chemical Reactivity and Synthetic Applications

The dual functionality of 4-Oxo0-2,4-diphenylbutanenitrile makes it a versatile substrate for
further chemical transformations.

o Reactivity of the Ketone: The ketone group can undergo reduction using standard reducing
agents (e.g., NaBHa) to form the corresponding secondary alcohol. It can also participate in
various nucleophilic addition reactions.

o Reactivity of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide
under acidic or basic conditions. It can also be reduced to a primary amine.

The most significant application of this compound is as a scaffold for building heterocyclic
molecules.
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4-0Oxo0-2,4-diphenylbutanenitrile

(CAS 6268-00-4)
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Caption: Role as a precursor in complex heterocycle synthesis.

Precursor to Anti-tuberculosis Agents

A notable and advanced application involves the use of derivatives of 4-Oxo0-2,4-
diphenylbutanenitrile in medicinal chemistry. Specifically, 4-(2-aminophenyl)-4-oxo-2-
phenylbutanenitriles, synthesized from related precursors, undergo an efficient intramolecular
oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles.[6] These resulting
molecules are advanced precursors for pyridazino[4,3-b]indoles, a class of compounds that
has demonstrated potent inhibitory activity against Mycobacterium tuberculosis.[3][6] This
pathway highlights the compound's utility in developing novel therapeutic agents.
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Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 4-Oxo-
2,4-diphenylbutanenitrile.

» Signal Word: Warning[1]
» Hazard Statements:
o H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]

e Precautionary Statements:

[¢]

P264: Wash hands thoroughly after handling.

[¢]

P280: Wear protective gloves/eye protection/face protection.

o

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

o

P362: Take off contaminated clothing and wash before reuse.

The compound should be handled in a well-ventilated fume hood using appropriate personal
protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant
gloves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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